

Physical properties of cis-(1R,3S)-3-aminocyclohexan-1-ol

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Compound of Interest

Compound Name: (1R,3S)-3-Aminocyclohexanol

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An In-Depth Technical Guide to the Physical Properties of cis-(1R,3S)-3-aminocyclohexan-1-ol

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of cis-(1R,3S)-3-aminocyclohexan-1-ol, a chiral bifunctional molecule of significant interest in pharmaceutical synthesis and materials science. Designed for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings and validated experimental protocols for determining key physical parameters. By integrating field-proven insights with established methodologies, this guide serves as an essential resource for the accurate characterization and application of this versatile chemical entity.

Introduction and Significance

cis-(1R,3S)-3-aminocyclohexan-1-ol is a substituted cycloalkane containing both an amine and an alcohol functional group. Its specific stereochemistry—the cis relationship between the hydroxyl and amino groups, along with the (1R,3S) configuration—imparts unique conformational properties that are critical for its role as a chiral building block in asymmetric synthesis. Understanding its physical properties is not merely an academic exercise; it is fundamental to its practical application. Properties such as solubility, melting point, and pKa directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the biological activity of derivative compounds.

This guide moves beyond a simple data sheet, explaining the causality behind experimental choices and providing self-validating protocols to ensure the generation of reliable and

reproducible data in the laboratory.

Molecular Identity and Computed Properties

Accurate identification is the first step in any chemical analysis. The fundamental identifiers for cis-(1R,3S)-3-aminocyclohexan-1-ol are summarized below.

Identifier	Value	Source
IUPAC Name	cis-(1R,3S)-3-aminocyclohexan-1-ol	PubChem[1]
CAS Number	1110772-22-9	ChemicalBook, PubChem[1]
Molecular Formula	C ₆ H ₁₃ NO	PubChem[1]
Molecular Weight	115.17 g/mol	PubChem[1]
Monoisotopic Mass	115.099714038 Da	PubChem[1]
Canonical SMILES	C1C--INVALID-LINK--O">C@@HN	PubChem[1]
InChIKey	NIQIPYGPZUDDP-NTSWFWBYSA-N	PubChem[1]

While experimental data is the gold standard, computational predictions provide valuable estimates for guiding experimental design.

Predicted Property	Value	Source
Boiling Point	201.1 ± 33.0 °C	ChemicalBook
Density	1.037 ± 0.06 g/cm ³	ChemicalBook
pKa	15.09 ± 0.40 (Alcoholic Proton)	ChemicalBook
XLogP3-AA	-0.1	PubChem[2]
Topological Polar Surface Area	46.3 Å ²	PubChem[1]

Experimental Determination of Physicochemical Properties

This section details the standard operating procedures for experimentally verifying the physical properties of cis-(1R,3S)-3-aminocyclohexan-1-ol.

Melting Point Determination

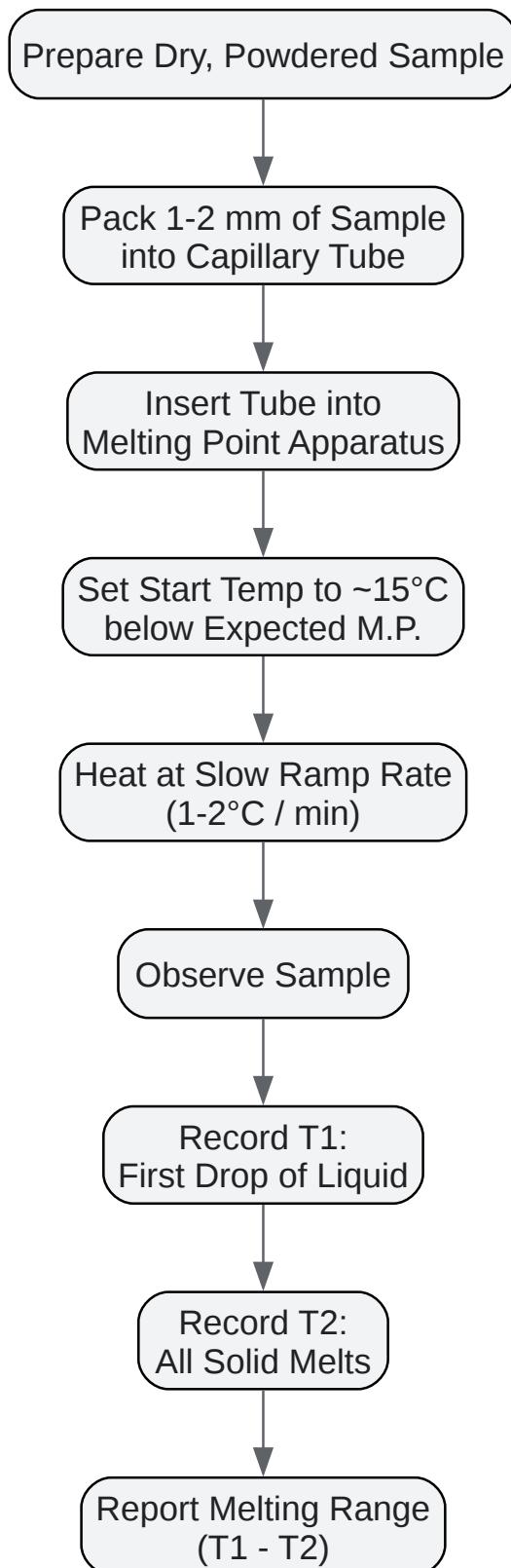
Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.^[3] The capillary method described here is a universally accepted technique for its simplicity and accuracy.

Experimental Protocol:

- **Sample Preparation:**
 - Ensure the sample of cis-(1R,3S)-3-aminocyclohexan-1-ol is completely dry and finely powdered.
 - Obtain a glass capillary tube sealed at one end.^[4]
 - Press the open end of the capillary tube into the powdered sample to collect a small amount of material.
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.^[4] For efficient packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.^[4] The packed sample height should be 1-2 mm.^[5]
- **Apparatus Setup:**
 - Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., DigiMelt or Mel-Temp).^{[3][4]}
 - If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C/minute to find a rough range.^[3]

- For an accurate measurement, set the starting temperature to 15-20°C below the expected melting point.[3][4]
- Measurement:
 - Set the heating ramp rate to a slow 1-2°C per minute to ensure thermal equilibrium.[3]
 - Observe the sample through the magnifying eyepiece.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal of solid melts completely.[4]
 - The melting point is reported as the range $T_1 - T_2$.
 - Allow the apparatus to cool significantly before performing subsequent measurements.[4]

Visualization of Workflow:



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Caption: Workflow for Melting Point Determination.

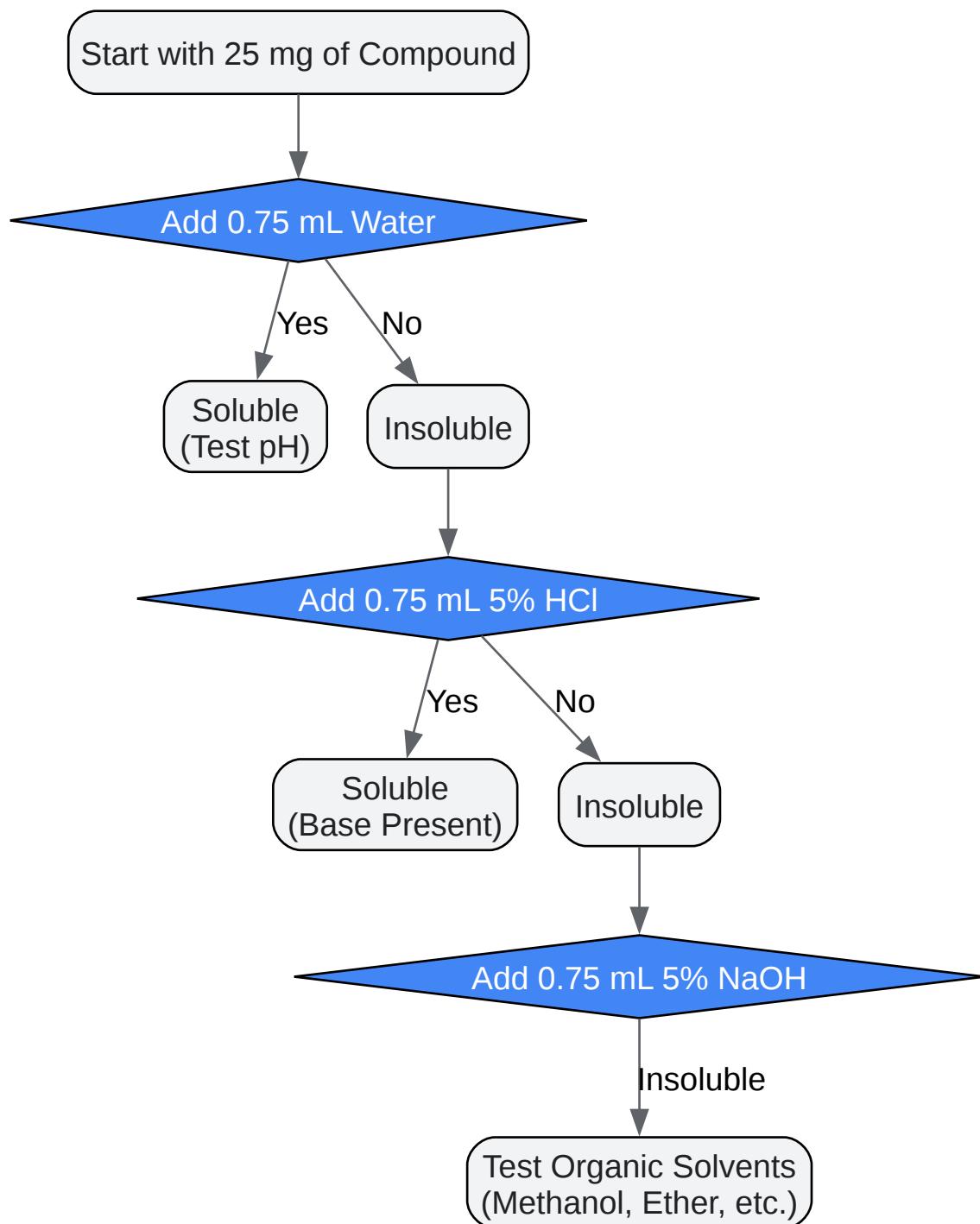
Solubility Profile

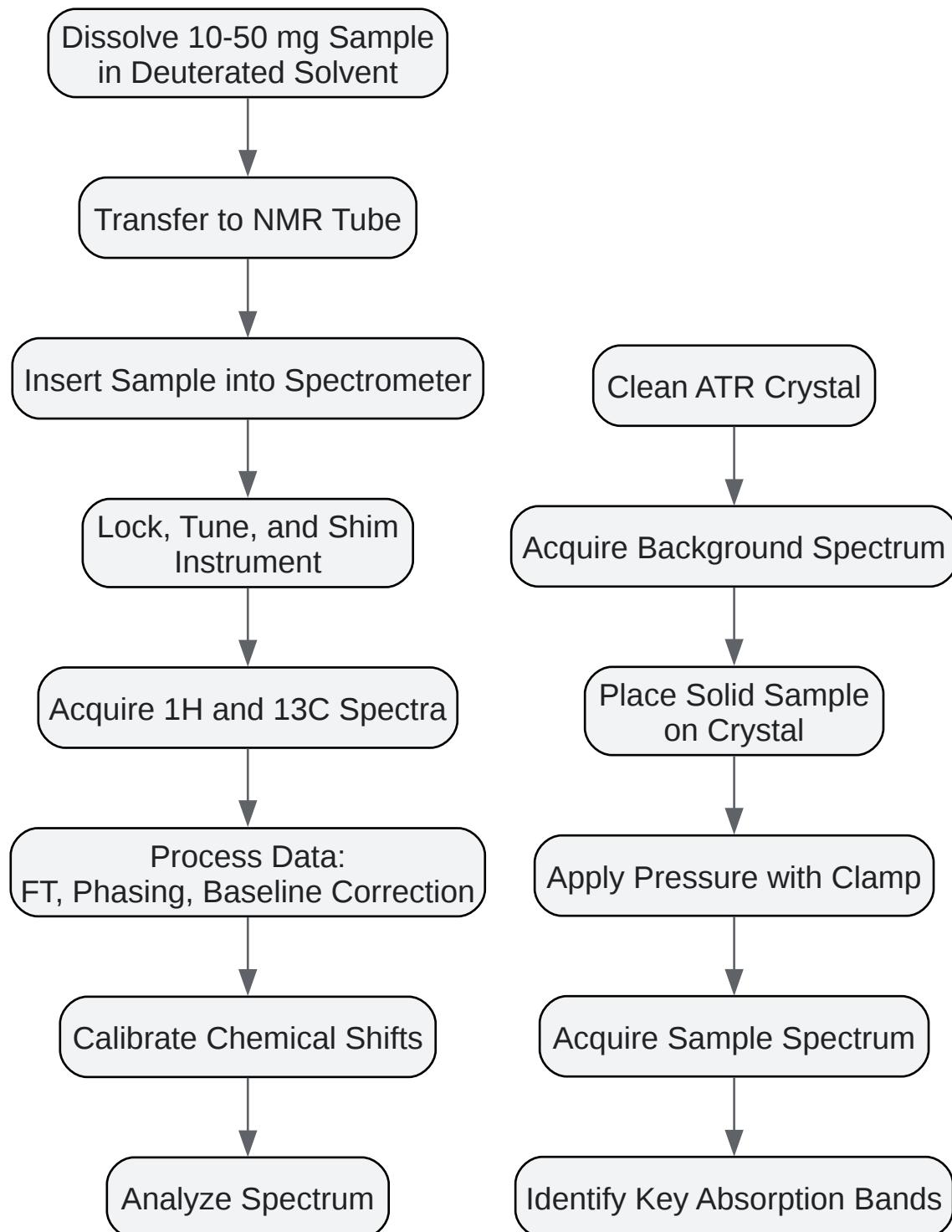
Expertise & Rationale: A compound's solubility governs its utility in various applications, from choosing a reaction solvent to designing a drug delivery system. The principle of "like dissolves like" is a fundamental guide.^[6] The presence of both a polar hydroxyl group and a basic amino group in cis-(1R,3S)-3-aminocyclohexan-1-ol suggests potential solubility in polar solvents and aqueous acidic solutions.

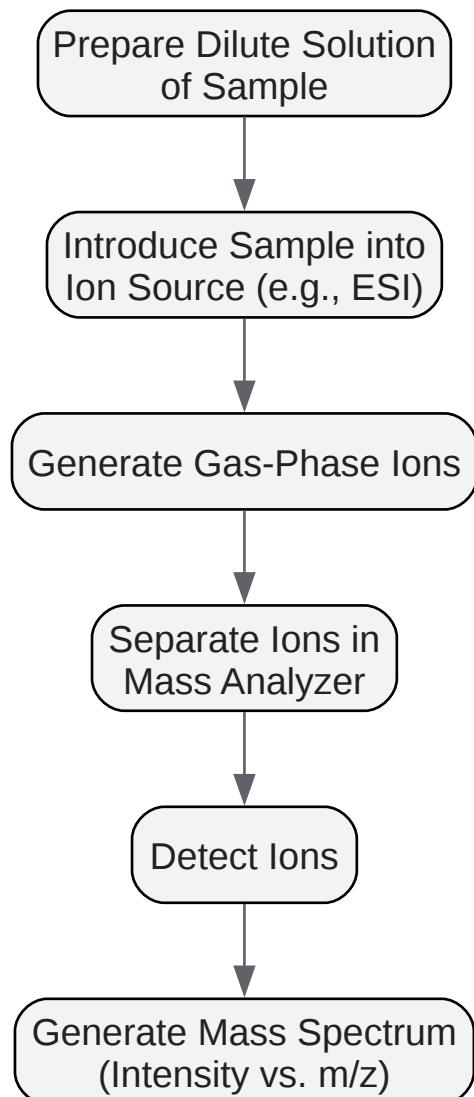
Experimental Protocol:

- General Procedure:
 - For each solvent, add approximately 25 mg of cis-(1R,3S)-3-aminocyclohexan-1-ol to a small, clean test tube.^[7]
 - Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.^[7]
 - Observe if the solid dissolves completely. Classify as "soluble" or "insoluble."
- Solvent Selection & Interpretation:
 - Water: Test solubility in deionized water. If soluble, test the resulting solution with pH paper.^[8] A pH > 7 would suggest the amine's basicity is dominant.
 - 5% Aqueous HCl: Due to the basic amino group, the compound is expected to form a water-soluble ammonium salt. Solubility in this medium indicates the presence of a basic functional group.^[7]
 - 5% Aqueous NaOH: Test solubility. The weakly acidic hydroxyl group is unlikely to be deprotonated by dilute NaOH, so insolubility is expected unless the compound has high water solubility already.
 - Organic Solvents: Test solubility in a range of organic solvents with varying polarities, such as methanol (polar, protic), diethyl ether (nonpolar, aprotic), and toluene (nonpolar, aprotic), to establish a comprehensive profile.

Visualization of Workflow:







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